7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Description
Properties
IUPAC Name |
7-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O/c12-10-9-7(4-5-14-10)11(13)15-16(9)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPSBKQWCWFKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3Cl)C(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine generally proceeds via the following sequence:
Step 1: Formation of the pyrazolo[3,4-c]pyridine core
This core is constructed by cyclization reactions involving suitable precursors such as halogenated pyrazoles and aminopyridines.Step 2: Selective Halogenation
- C7 Chlorination: Achieved through directed metalation using TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidino magnesium chloride lithium chloride complex) followed by electrophilic trapping to introduce chlorine selectively at position 7.
- C3 Iodination: Electrophilic iodination at position 3 is performed using iodine sources under controlled conditions to avoid over-iodination or side reactions.
Step 3: Introduction of the Tetrahydro-2H-pyran (THP) Protecting Group
The THP group is introduced at the nitrogen atom (N1) via nucleophilic substitution or protective group strategies. This step typically requires anhydrous conditions to prevent hydrolysis of the THP group.Step 4: Purification and Characterization
The crude product is purified by flash column chromatography using gradients of methanol/dichloromethane or similar solvent systems. Characterization involves NMR, HRMS, and IR spectroscopy to confirm structure and purity.
Reaction Conditions and Reagents
| Reaction Step | Reagents/Conditions | Notes |
|---|---|---|
| Directed Metalation | TMPMgCl·LiCl, low temperature, inert atmosphere | Selective lithiation at C7 position |
| Electrophilic Halogenation | Iodine (I2), N-chlorosuccinimide (NCS) for Cl | Controlled halogenation at C3 and C7 |
| THP Protection | Dihydropyran (DHP), acid catalyst (e.g., p-TsOH) | Anhydrous conditions to avoid hydrolysis |
| Purification | Flash column chromatography (0–5% MeOH/DCM gradient) | Ensures removal of impurities |
Industrial Considerations
Industrial synthesis optimizes these steps for yield, purity, and cost-effectiveness by:
- Using continuous flow reactors for better temperature and reaction control.
- Employing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization.
- Applying green chemistry principles to minimize waste and hazardous reagents.
- Utilizing advanced purification techniques such as recrystallization or preparative HPLC.
Analytical Data and Reaction Analysis
Characterization Techniques
Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR signals for THP group protons appear typically between δ 3.5–4.5 ppm (multiplets corresponding to axial and equatorial protons).
- $$^{13}C$$ NMR confirms carbon environments of the pyrazolo-pyridine core and substituents.
High-Resolution Mass Spectrometry (HRMS):
Confirms molecular weight with less than 5 ppm error, verifying the presence of chlorine and iodine isotopes.Infrared Spectroscopy (IR):
Characteristic stretching bands for C–I (~500–600 cm⁻¹) and C–Cl (~700–800 cm⁻¹) bonds.
Reaction Types and Outcomes
| Reaction Type | Reagents Used | Major Products | Notes |
|---|---|---|---|
| Halogenation | N-chlorosuccinimide (NCS), I2 | 7-Chloro and 3-iodo substituted pyrazolo-pyridines | High regioselectivity essential |
| Protection | Dihydropyran, acid catalyst | THP-protected pyrazolo-pyridine | Protects N1 nitrogen during synthesis |
| Cross-Coupling | Pd(OAc)2, Cs2CO3, boronic acids | Functionalized derivatives | Suzuki-Miyaura coupling for diversification |
| Oxidation/Reduction | KMnO4, NaBH4, LiAlH4 | Oxidized or reduced derivatives | Used for further functional group manipulation |
Research Findings and Yields
A representative synthesis example reported a 91% yield of an iodinated pyrazolo-pyridine intermediate prior to THP protection, demonstrating the efficiency of the metalation and halogenation steps under optimized conditions. Subsequent THP protection and purification yielded the target compound with high purity suitable for biological studies.
Summary Table of Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Core formation (pyrazolo[3,4-c]pyridine) | Cyclization of halogenated precursors | Variable | Starting point for functionalization |
| 2 | C7 Chlorination | TMPMgCl·LiCl, NCS | ~85 | Directed metalation essential |
| 3 | C3 Iodination | Iodine (I2), mild electrophilic conditions | ~90 | Controlled iodination |
| 4 | THP Protection at N1 | Dihydropyran, acid catalyst, anhydrous | ~88 | Protects nitrogen, enhances solubility |
| 5 | Purification | Flash chromatography (MeOH/DCM gradient) | - | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions will yield halogenated derivatives, while reduction reactions may yield dehalogenated or hydrogenated products.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 7-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine. It has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 10.5 |
| MCF-7 | 15.0 |
| A549 | 12.5 |
These values indicate significant cytotoxicity, suggesting that the compound may inhibit tumor proliferation through modulation of cell signaling pathways involved in growth and survival .
Anti-inflammatory Effects
The compound exhibits potential anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. This suggests a mechanism where it could be developed as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
Some derivatives related to pyrazolo[3,4-c]pyridine have demonstrated efficacy against bacterial strains, indicating that this compound might also possess antimicrobial properties. Further investigations are necessary to confirm these effects and understand the underlying mechanisms .
Case Studies and Research Insights
- Study on Anticancer Activity : A comprehensive study assessed the anti-proliferative effects of various pyrazolo[3,4-c]pyridine derivatives, including this compound. Results indicated that this compound significantly inhibited cell growth in K562 cells and induced apoptosis, highlighting its potential as a lead compound in cancer drug development .
- Anti-inflammatory Mechanism Exploration : Research has delved into the anti-inflammatory mechanisms of pyrazolo compounds. The findings suggest that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory activity, paving the way for designing more effective therapeutics targeting inflammation-related pathways .
Mechanism of Action
The mechanism of action of 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
(a) 4-Chloro-3-iodo-1-(THP)-1H-pyrazolo[3,4-c]pyridine
- Key differences : Chlorine at C4 instead of C5.
- Impact : Positional isomerism alters electronic properties and reactivity. For instance, C4 chlorination may hinder cross-coupling at C7 due to steric and electronic effects, limiting downstream functionalization .
(b) 5-Bromo-3-iodo-1-(THP)-1H-pyrazolo[3,4-c]pyridine
- Key differences : Bromine at C5 vs. chlorine at C6.
- Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance reactivity in Suzuki-Miyaura couplings. This compound (CAS 1369509-72-7) has a molecular weight of 408.03 g/mol, higher than the target compound (estimated ~384.5 g/mol) due to bromine .
(c) 7-Chloro-1-(THP)-1H-pyrazolo[4,3-c]pyridine
Functional Group and Core Modifications
(a) 3-Isopropyl-N-(pyrimidin-4-yl)-1H-pyrazolo[3,4-c]pyridin-5-amine
- Key differences : Isopropyl and amine groups at C5/C3 instead of halogens.
- Impact : The absence of iodine limits its use in radiolabeling or electrophilic substitution. However, the amine group enables hydrogen bonding, making it a candidate for kinase inhibitor development (e.g., EGFR inhibitors) .
(b) 7-(4-Chlorophenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine
- Key differences : Bulky aryl groups at C7 and C4.
- Impact : Aryl substituents increase steric hindrance, reducing solubility but enhancing antiproliferative activity (e.g., in cancer cell lines) .
Biological Activity
7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound features a unique pyrazolo[3,4-c]pyridine core that is substituted with chlorine and iodine atoms, as well as a tetrahydro-2H-pyran moiety, which may enhance its solubility and bioavailability compared to other similar compounds.
- Molecular Formula : C11H11ClIN3O
- Molar Mass : 363.58 g/mol
- CAS Number : 1416713-49-9
Biological Activities
This compound exhibits various biological activities, primarily focusing on its potential as an anti-cancer agent. The following sections detail its mechanisms of action, interactions with biological targets, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation. Notably, it has shown promise in the inhibition of autophagy-related proteins, which are crucial for cancer cell survival. This inhibition can lead to increased apoptosis in cancer cells.
Interaction Studies
Preliminary studies indicate that this compound interacts with various proteins involved in cell signaling pathways. These interactions may modulate autophagy and apoptosis processes within cells, leading to enhanced therapeutic effects against tumors.
Comparative Analysis with Similar Compounds
To understand the unique properties of 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[3,4-c]pyridine, a comparative analysis with structurally similar compounds is helpful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine | Lacks iodine; methyl group instead | Potential anti-inflammatory properties |
| 7-Bromo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[3,4-c]pyridine | Bromine instead of chlorine | Anticancer activity |
| 5-Iodo-6-methylpyrazolo[3,4-b]pyridine | Different substitution pattern | Inhibitory effects on kinase activity |
The unique halogenation pattern and the presence of the tetrahydro-2H-pyran moiety in 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[3,4-c]pyridine may contribute to its distinct biological profile.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Activity : Research has demonstrated that derivatives of the pyrazolo[3,4-c]pyridine class exhibit significant anti-tumor effects by targeting Class I PI3K enzymes. The specific inhibition of PI3K-a isoforms has been linked to reduced cellular proliferation in malignant cells .
- Cytotoxicity Profiles : A study highlighted that compounds similar to 7-Chloro-3-iodo exhibited cytotoxic effects against various cancer cell lines such as HepG2 (liver), A549 (lung), and MCF7 (breast) at micromolar concentrations .
- Inhibition Studies : The compound's ability to inhibit autophagy-related pathways was emphasized in experiments where it was shown to enhance apoptosis in resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine?
- Methodology : The synthesis typically involves sequential functionalization of the pyrazolo-pyridine core. A common approach is Suzuki-Miyaura cross-coupling using iodinated intermediates (e.g., 7-iodo-pyrazolo-pyridine derivatives) and boronic acids under palladium catalysis (Pd(OAc)₂) in the presence of a base like Cs₂CO₃ . The tetrahydro-2H-pyran (THP) group is introduced via nucleophilic substitution or protective group strategies, often requiring anhydrous conditions to prevent hydrolysis .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and THP ring conformation. For example, the THP group shows distinct proton signals at δ ~3.5–4.5 ppm (axial/equatorial protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C₆H₃ClIN₃) with <5 ppm error .
- Infrared Spectroscopy (IR) : Detects functional groups like C-I (~500–600 cm⁻¹) and C-Cl (~700–800 cm⁻¹) stretching .
Q. What storage conditions are optimal to maintain compound stability?
- Methodology : Store at 2–8°C under inert gas (N₂ or Ar) in amber glass vials to prevent photodegradation. The THP group is sensitive to acidic hydrolysis, so avoid exposure to moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing diverse substituents via cross-coupling reactions?
- Methodology :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to balance reactivity and selectivity. For electron-deficient pyrazolo-pyridines, Pd(OAc)₂ with SPhos ligand improves coupling efficiency .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance boronic acid solubility. Ethanol/water mixtures (3:1 v/v) reduce side reactions in Suzuki couplings .
- Temperature Control : Maintain 80–100°C for 12–24 hours to ensure complete conversion while minimizing THP deprotection .
Q. What analytical strategies resolve contradictions in reported spectral data for pyrazolo-pyridine derivatives?
- Methodology :
- Dynamic NMR : Resolve overlapping signals caused by THP ring puckering or rotameric equilibria .
- X-ray Crystallography : Compare experimental crystal structures (e.g., bond angles/THP chair conformation) to validate NMR assignments .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify nitrogen connectivity in ambiguous cases .
Q. How do steric and electronic effects of the THP group influence reactivity in substitution reactions?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) calculates steric maps to predict regioselectivity in nucleophilic attacks. The THP group’s bulk may hinder access to the C-3 position .
- Kinetic Studies : Compare reaction rates of THP-protected vs. unprotected analogs in SNAr reactions. For example, THP deprotection under acidic conditions accelerates substitution at C-7 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
